
2-Isothiocyanato-3-methyl-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-3-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is known for its unique chemical structure, which includes an isothiocyanate group attached to a methyl-substituted benzoic acid methyl ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester typically involves the reaction of 3-methylbenzoic acid with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with thiophosgene to form the isothiocyanate group . The overall reaction can be summarized as follows:
-
Formation of Acyl Chloride: : [ \text{3-Methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methylbenzoyl chloride} + \text{SO}_2 + \text{HCl} ]
-
Formation of Isothiocyanate: : [ \text{3-Methylbenzoyl chloride} + \text{CSCl}_2 + \text{Pyridine} \rightarrow \text{this compound} + \text{Pyridine-HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Isothiocyanato-3-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives. [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(S)-NH-3-methyl-benzoic acid methyl ester} ]
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Isothiocyanato-3-methyl-benzoic acid} + \text{MeOH} ]
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-3-methyl-benzoic acid methyl ester has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and peptides.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles, such as amino groups in proteins and peptides. The isothiocyanate group forms covalent bonds with nucleophilic sites, leading to the formation of thiourea derivatives. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparación Con Compuestos Similares
Similar compounds to 2-Isothiocyanato-3-methyl-benzoic acid methyl ester include other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Used in peptide synthesis and as a reagent for the Edman degradation method.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
methyl 2-isothiocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO2S/c1-7-4-3-5-8(10(12)13-2)9(7)11-6-14/h3-5H,1-2H3 |
Clave InChI |
BJXZUYJEDFTYIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


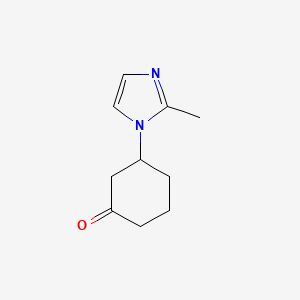
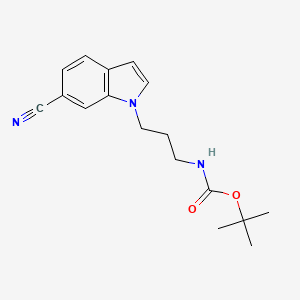
![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
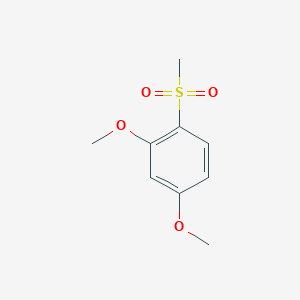

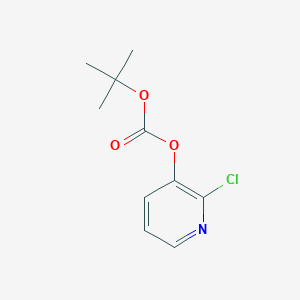
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
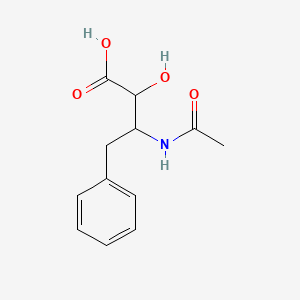
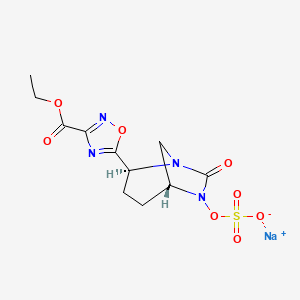
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
